Berenil

Trypanocide Resistance Veterinary Parasitology Meta-Analysis

Berenil (Diminazene aceturate) is a first-line aromatic diamidine trypanocide offering evidence-based advantages: significantly lower resistance propensity versus homidium (SMD=0.96), positioning it strategically where homidium resistance is documented. Its rapid pharmacokinetics (Cmax 1849 ng/mL within 0.37 h) make it indispensable for acute-phase parasitemia reduction. Dual utility extends to ACE2 activation research in RAS-related cardiovascular/renal models—a mechanism absent in isometamidium or homidium. For QC, note first-order acid degradation but stability to light and alkali. Choose Berenil for protocol-defined efficacy and supply chain integrity.

Molecular Formula C18H22N8O3
Molecular Weight 398.4 g/mol
CAS No. 15114-96-2
Cat. No. B12357598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerenil
CAS15114-96-2
Molecular FormulaC18H22N8O3
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N
InChIInChI=1S/C14H15N7.C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2H2,1H3,(H,5,6)(H,7,8)
InChIKeyXJLITJHUQRBWPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berenil (Diminazene Aceturate) Technical Baseline and Procurement Classification


Berenil (Diminazene aceturate; CAS: 15114-96-2) is an aromatic diamidine derivative classified as a veterinary trypanocide and anti-protozoal agent, with a molecular weight of 515.52 g/mol and the empirical formula C14H15N7·2C4H7NO3 . It is primarily used for the treatment of trypanosomiasis and babesiosis in livestock, and has been identified as an angiotensin-converting enzyme 2 (ACE2) activator [1].

Why Generic Substitution of Berenil with Other Trypanocides Carries Significant Risk of Treatment Failure


While several trypanocides (e.g., pentamidine, isometamidium, homidium) are available for veterinary use, they are not interchangeable with Berenil. Differences in their molecular targets, transporter-mediated uptake, and resistance profiles directly impact clinical efficacy. For instance, resistance mechanisms for Berenil involve the high-affinity pentamidine transporter (HAPT1) [1]. Furthermore, a systematic review and meta-analysis revealed distinct resistance development patterns among major trypanocides, with homidium (HB) showing a higher propensity for resistance compared to isometamidium (ISM) and diminazene (DA) [2]. Substituting Berenil without considering these specific differential profiles risks suboptimal treatment, increased relapse rates, and the potential exacerbation of cross-resistance [3].

Quantitative Differential Evidence for Berenil (Diminazene Aceturate) Against Key Comparators


Meta-Analysis of Resistance Development: Diminazene Aceturate Exhibits Lowest Propensity for Resistance Among Major Trypanocides

In a systematic review and meta-analysis of preclinical studies, the development of resistance to diminazene aceturate (DA) was found to be the lowest among three major trypanocides. The analysis reported that the order of resistance development was homidium (HB) > isometamidium (ISM) > DA [1]. A direct comparison between DA and HB showed a standardized mean difference (SMD) of 0.96 (95% CI: 0.47 to 1.45; I²=0%, P=0.86), quantitatively confirming a significantly higher resistance potential for homidium compared to diminazene [1].

Trypanocide Resistance Veterinary Parasitology Meta-Analysis

Comparative Curative Efficacy in Canine Trypanosomiasis: Berenil vs. Pentamidine Isethionate

A direct comparative study in dogs experimentally infected with Trypanosoma brucei brucei evaluated the efficacy of diminazene aceturate (Berenil) against pentamidine isethionate (PMI). Both drugs cleared parasitemia, but a key differential was observed in relapse rates and post-treatment mortality. In the group treated with a single 7 mg/kg intramuscular dose of Berenil, 1 out of 3 dogs experienced a relapse of parasitemia at day 42 post-infection and subsequently died on day 70 [1]. In contrast, no relapses were recorded in the pentamidine-treated groups, though two dogs in one of the PMI regimens died without showing relapsed parasitemia [1].

Trypanosomiasis Canine Comparative Efficacy

Pharmacokinetic Profile in Dogs: Rapid Absorption and Biphasic Elimination

The pharmacokinetic behavior of Berenil following intramuscular administration was characterized in healthy German Shepherd dogs at a dose of 4.2 mg/kg. The compound demonstrated a very rapid absorption phase, with a C(max) of 1849 ± 268.7 ng/ml achieved at a T(max) of only 0.37 hours [1]. Its overall elimination half-life (T1/2beta) was 5.31 ± 3.89 hours, with a longer terminal half-life of 27.5 ± 25.0 hours [1]. This biphasic profile, with rapid distribution to tissues (notably the liver) followed by slow redistribution and excretion, underpins its clinical use and informs the recommended 21-day minimum interval between repeat doses [1].

Pharmacokinetics Veterinary Medicine Canine

Stability Profile Under Forced Degradation: Acid-Labile with Relative Stability to Light and Alkali

Forced degradation studies conducted to validate an HPLC method for a combined formulation of diminazene aceturate (DMZ) and phenazone revealed a specific stability profile for DMZ. The compound exhibited first-order degradation under acidic pH conditions, while it showed only slight degradation (2.4-3.1%) under alkaline, UV light, and indoor room light conditions [1]. In contrast, the co-formulated phenazone remained stable under these same stress conditions [1].

Pharmaceutical Analysis Stability Quality Control

Defined Application Scenarios for Berenil Based on Quantitative Differential Evidence


First-Line Treatment in Regions with High Prevalence of Homidium-Resistant Trypanosome Strains

The meta-analytical evidence that Berenil (diminazene aceturate) has a significantly lower propensity for resistance development compared to homidium (SMD = 0.96) [1] positions it as a strategic first-line choice in geographic areas where homidium resistance is documented or emerging. Its use in such scenarios is a rational, evidence-based approach to preserve the limited arsenal of trypanocides.

Treatment of Acute Trypanosomiasis Requiring Rapid Parasite Clearance in Livestock

The rapid absorption and high peak plasma concentrations of Berenil (Cmax of 1849 ng/ml within 0.37 hours in canine models) [2] make it well-suited for the acute phase of trypanosomiasis where rapid reduction of parasitemia is critical for survival and to mitigate severe clinical signs. Its pharmacokinetic profile supports its long-standing clinical role in this acute setting.

Investigational Use as an ACE2 Activator in Non-Infectious Disease Models

While its trypanocidal application is well-established, Berenil's secondary pharmacology as an ACE2 activator [3] presents a specific scenario for researchers investigating the renin-angiotensin system (RAS) in cardiovascular, renal, or inflammatory disease models. This use case is distinct from its anti-parasitic function and leverages a mechanism not shared by other trypanocides like isometamidium or homidium.

Quality Control and Stability Testing for Combined Veterinary Formulations

The differential stability profile of Berenil, notably its first-order degradation in acidic conditions but relative stability to light and alkali [4], defines a specific scenario for pharmaceutical quality control. This knowledge is essential for developing and validating stability-indicating analytical methods (e.g., HPLC) and for establishing appropriate storage and handling guidelines to ensure product integrity throughout the supply chain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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